
Pivalimidohydrazide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pivalimidohydrazide hydrochloride can be synthesized through several methods. One common approach involves the reaction of pivalic acid with hydrazine hydrate under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its purest form .
Analyse Chemischer Reaktionen
Types of Reactions: Pivalimidohydrazide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydrazide functional group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs in an acidic medium and results in the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often take place in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pivalimidohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of pivalimidohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This interaction is facilitated by the hydrazide functional group, which acts as a nucleophile in these reactions .
Molecular Targets and Pathways: this compound targets various enzymes and proteins involved in critical biological pathways. For example, it can inhibit the activity of certain proteases and kinases, which play essential roles in cell signaling and metabolism. By modulating these pathways, the compound can exert its effects on cellular processes and potentially lead to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Hydrazine: A simple hydrazide derivative with similar reactivity but different applications.
Pivalic Acid: The parent compound of pivalimidohydrazide hydrochloride, used in various chemical syntheses.
Imidazoles: Nitrogen-containing heterocycles with similar chemical properties and applications in medicinal chemistry.
Uniqueness: this compound stands out due to its unique combination of the pivalic acid moiety and the hydrazide functional group. This combination imparts distinct reactivity and potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for developing new materials, drugs, and chemical processes .
Eigenschaften
Molekularformel |
C5H14ClN3 |
|---|---|
Molekulargewicht |
151.64 g/mol |
IUPAC-Name |
N'-amino-2,2-dimethylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)4(6)8-7;/h7H2,1-3H3,(H2,6,8);1H |
InChI-Schlüssel |
UQROKWUCVHVMIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=NN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
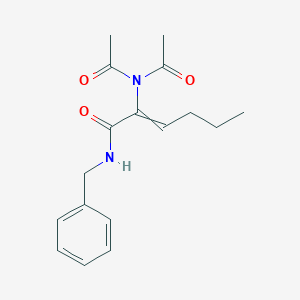
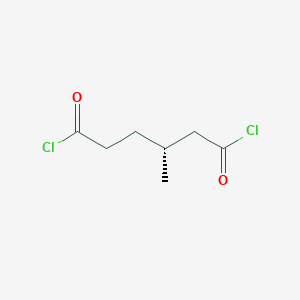

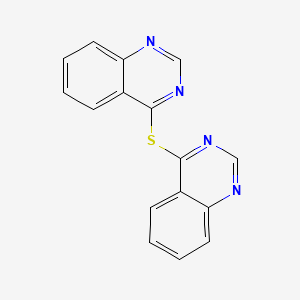

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
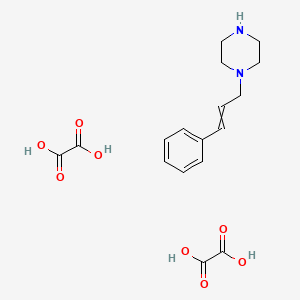

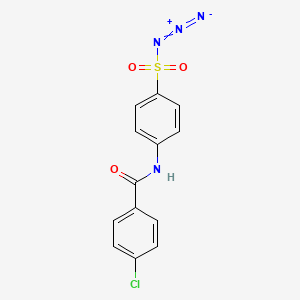
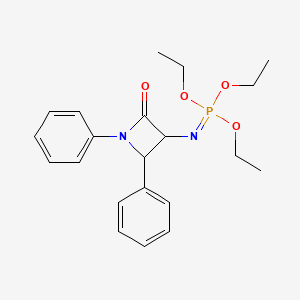
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
